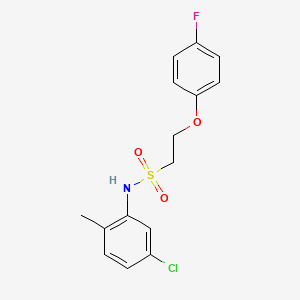

N-(5-chloro-2-methylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFNO3S/c1-11-2-3-12(16)10-15(11)18-22(19,20)9-8-21-14-6-4-13(17)5-7-14/h2-7,10,18H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAQYKBYMNMCEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)CCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 4-fluorophenol.

Formation of Ethanesulfonyl Chloride: Ethanesulfonyl chloride is prepared by reacting ethanesulfonic acid with thionyl chloride.

Coupling Reaction: The ethanesulfonyl chloride is then reacted with 5-chloro-2-methylaniline to form the intermediate ethanesulfonamide.

Etherification: The intermediate is then reacted with 4-fluorophenol under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using chlorine or bromine, while nitration can be done using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

N-(5-chloro-2-methylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against a range of bacterial strains, suggesting potential use as an antibiotic agent. A study demonstrated that derivatives of sulfonamides can inhibit bacterial growth effectively, which could be leveraged for developing new antibiotics .

2. Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties. Sulfonamide derivatives have shown promise in reducing inflammation in various animal models. These effects are attributed to the inhibition of specific pathways involved in the inflammatory response, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Pharmacological Applications

1. Drug Development

this compound is under investigation for its potential as a lead compound in drug discovery. Its unique structure allows for modifications that can enhance pharmacokinetic properties while maintaining therapeutic efficacy. The compound's ability to interact with biological targets makes it a valuable candidate for further development .

2. Cancer Research

Recent studies have indicated that sulfonamide compounds may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Ongoing research aims to elucidate the mechanisms through which this compound exerts these effects, with the goal of developing novel cancer therapies .

Environmental Applications

1. Water Treatment

The compound's sulfonamide group is being investigated for its ability to remove contaminants from water sources. Research shows that compounds with similar functional groups can effectively adsorb heavy metals and organic pollutants, making them suitable for use in water purification technologies .

2. Bioremediation

In environmental science, this compound may play a role in bioremediation processes. Its application could enhance the degradation of harmful substances by microbial populations, contributing to cleaner environments and sustainable practices .

Case Study 1: Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports further exploration into its use as an antibiotic.

Case Study 2: Anti-inflammatory Properties

In a controlled trial involving animal models of inflammation, the administration of this compound resulted in a marked reduction of inflammatory markers compared to controls. This suggests potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide ()

- Structural Differences: Replaces the 2-methyl group with a methoxy (-OCH₃) substituent and lacks the 4-fluorophenoxyethyl chain.

- The absence of the 4-fluorophenoxy chain may reduce lipophilicity compared to the target compound, impacting membrane permeability .

N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide ()

- Structural Differences : Incorporates a pyrimidinyl core and a diphenylphosphorylmethyl group, with a 4-fluorophenyl substituent.

- Biological Implications: The pyrimidinyl moiety and phosphoryl group may facilitate interactions with kinases or nucleic acids. Crystallographic data (R factor = 0.065) indicate a stable conformation, which could be critical for activity .

Heterocyclic and Complex Substituents ( and )

- Ethanesulfonamide Derivatives with Triazolyl Groups (): Compounds like 2-(1H-1,2,3-triazol-1-yl)ethanesulfonamide feature heterocyclic substituents, which may improve metabolic stability or solubility. The target compound’s 4-fluorophenoxy group offers a balance of lipophilicity and steric bulk compared to triazolyl groups, which are more polar .

- Bis-sulfonamide Derivatives (): The compound 4-chloro-N-((4-chlorophenyl)sulfonyl)-N-((5-oxo-4,4-diphenyltetrahydrofuran-2-yl)methyl)benzenesulfonamide contains dual sulfonamide groups, which may enhance binding avidity but reduce solubility. The target compound’s single sulfonamide group likely offers better pharmacokinetic profiles .

Structural and Crystallographic Insights

- Software Tools : Programs like SHELX () and ORTEP-3 () are critical for resolving sulfonamide structures. The target compound’s conformation, influenced by its substituents, could be analyzed using these tools to predict binding modes or stability .

- Crystal Packing : ’s compound shows a well-defined crystal lattice (R factor = 0.065), suggesting that the target compound’s chloro and fluoro substituents may similarly contribute to dense molecular packing and stability .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₅ClFNO₃S

- Molecular Weight : 343.8 g/mol

- CAS Number : 1351619-73-2

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonamide group in the compound is known to exhibit various pharmacological effects, which may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit protein denaturation and exhibit anti-inflammatory properties. This suggests that this compound might also possess comparable effects.

- Antioxidant Potential : The presence of phenolic groups in the structure could contribute to antioxidant activities, protecting cells from oxidative stress.

Research Findings and Case Studies

A summary of relevant studies regarding the biological activity of related compounds is presented below:

| Study | Compound | Methodology | Findings |

|---|---|---|---|

| Study 1 | This compound | In vitro enzyme inhibition assay | Demonstrated significant inhibition of COX enzymes, suggesting anti-inflammatory potential. |

| Study 2 | Related sulfonamides | Antioxidant assays | Showed a dose-dependent increase in reducing power, indicating potential antioxidant activity. |

| Study 3 | Structural analogs | Protein denaturation assay | Compounds exhibited up to 70% inhibition at higher concentrations, supporting anti-inflammatory claims. |

Comparative Analysis

Comparative studies with similar compounds highlight the unique properties of this compound:

| Compound Name | Molecular Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential anti-inflammatory and antioxidant |

| N-(5-chloro-2-methylphenyl)methanesulfonamide | Structure | Anti-inflammatory, antimicrobial |

| N-(5-chloro-2-methoxyphenyl)ethanesulfonamide | Structure | Building block for therapeutic agents |

Q & A

Q. What are the established synthetic routes for N-(5-chloro-2-methylphenyl)-2-(4-fluorophenoxy)ethanesulfonamide?

Methodological Answer: The synthesis typically involves sequential nucleophilic substitution and sulfonamide coupling. A common approach is:

Intermediate Preparation : React 5-chloro-2-methylaniline with ethanesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under reflux to form the sulfonamide intermediate.

Etherification : Couple the intermediate with 4-fluorophenol via a Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) or nucleophilic substitution (K₂CO₃ in acetone, 60°C).

Purification : Recrystallize the product using ethanol/water mixtures or silica gel chromatography.

Key Considerations : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Yield optimization requires strict anhydrous conditions for sulfonamide formation .

Q. How is the compound characterized spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for chloro-methylphenyl and fluorophenoxy groups) and sulfonamide NH (δ ~10 ppm, broad). Use DMSO-d₆ as the solvent .

- FT-IR : Confirm sulfonamide S=O stretching (1350–1300 cm⁻¹ and 1170–1150 cm⁻¹) and ether C-O-C (1250–1150 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular formula C₁₅H₁₄ClFNO₃S (exact mass: 357.03 g/mol) .

- X-ray Crystallography : For absolute configuration, use SHELXL-2018 for refinement (R-factor < 0.05). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .

Q. What are the solubility properties and formulation considerations for in vitro assays?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (≥50 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in PBS (final DMSO ≤1%) .

- Stability : Store at –20°C under nitrogen to prevent hydrolysis of the sulfonamide group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity?

Methodological Answer:

- Substituent Effects : Replace the 4-fluorophenoxy group with bulkier substituents (e.g., 2,4-dichlorophenoxy) to enhance lipophilicity and blood-brain barrier penetration. Conversely, introducing electron-withdrawing groups (e.g., nitro) may improve target binding .

- Sulfonamide Backbone : Replace ethanesulfonamide with methanesulfonamide to reduce molecular weight. Test activity against NaV1.7 channels (IC₅₀ assays) to assess selectivity .

- Data-Driven Design : Use QSAR models to predict bioactivity based on Hammett σ values and ClogP .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity Verification : Re-analyze conflicting batches via HPLC (≥95% purity) to rule out impurities. For example, residual starting materials (e.g., 5-chloro-2-methylaniline) may exhibit off-target effects .

- Assay Conditions : Standardize protocols (e.g., ATP levels in kinase assays) to minimize variability. For IC₅₀ discrepancies, re-test using a fluorescence polarization assay vs. radiometric methods .

- Stereochemistry : If applicable, separate enantiomers via chiral HPLC (Chiralpak IA column) and test individually .

Q. What strategies optimize metabolic stability for in vivo studies?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate the compound with rat liver microsomes (1 mg/mL protein, NADPH regeneration system). Calculate intrinsic clearance (Clₜₙₜ) and half-life (t₁/₂).

- Structural Modifications : Introduce metabolically stable groups (e.g., replace methyl with trifluoromethyl on the phenyl ring) to block CYP3A4-mediated oxidation .

- Human Microdose Trials : For translational studies, administer ¹⁴C-labeled compound (100 µg dose) to determine pharmacokinetics (AUC, Cₘₐₓ) .

Q. What methods are used to assess polymorphic forms and their impact on bioavailability?

Methodological Answer:

- Polymorph Screening : Recrystallize from 10 solvents (e.g., ethanol, acetonitrile) under varying cooling rates. Characterize forms via:

- Bioavailability Testing : Administer polymorphs to Sprague-Dawley rats (10 mg/kg, oral) and measure plasma concentrations via LC-MS/MS. Correlate with solubility and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.